molecular formula C19H25N3O4 B2872780 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-88-9

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2872780
CAS RN: 930547-88-9
M. Wt: 359.426
InChI Key: FDDFHINVMMHPST-UHFFFAOYSA-N
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Description

The compound “4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, with ethoxyphenyl and ethoxypropyl substituents at the 4 and 6 positions, respectively. The presence of these substituents may influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of the ethoxyphenyl and ethoxypropyl substituents could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Pharmaceutical Building Blocks

Pyrazolo[3,4-d]pyrimidine derivatives are extensively used as building blocks in the synthesis of pharmaceuticals . Their structural versatility allows for the creation of a wide range of medicinal agents, targeting different biological pathways and receptors.

Agrochemicals

These compounds have applications in the development of agrochemicals . Their chemical properties can be tailored to produce herbicides and pesticides, contributing to the protection of crops and improving agricultural productivity.

Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is utilized in the design of various inhibitors . These inhibitors can target enzymes or receptors in the body, making them valuable in the treatment of diseases where inhibition of specific biological processes is required.

Pigments

Due to their unique chemical structure, these derivatives can be used in the synthesis of pigments . These pigments find applications in dyes, inks, and coatings, offering a range of colors and stability properties.

Anti-Proliferative Agents

Some derivatives have shown potential as anti-proliferative agents, particularly in cancer research . They can inhibit the growth of cancer cells, making them candidates for anticancer drugs.

EGFR-TK Inhibitors

Specific pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . These inhibitors can play a crucial role in targeted cancer therapies, especially in tumors that overexpress EGFR.

P-Glycoprotein Inhibition

These compounds have also been studied for their ability to inhibit P-glycoprotein , a protein that can contribute to multidrug resistance in cancer cells. By inhibiting this protein, the effectiveness of chemotherapy can be enhanced.

Cell Cycle Modulation

Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest . This can lead to the death of cancer cells and is a promising avenue for the development of new cancer treatments.

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrrolopyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research could explore the potential of this compound as a therapeutic agent, its mechanism of action, and its safety profile .

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDFHINVMMHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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